

literature review on anhydro nucleosides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anhydro-trityl-T

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Anhydro nucleosides, a class of bicyclic nucleoside analogues characterized by an intramolecular ether linkage between the sugar moiety and the nucleobase, have garnered significant attention in medicinal chemistry. This internal bridge restricts the conformational flexibility of the nucleoside, often leading to enhanced biological activity and stability compared to their parent nucleosides. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of anhydro nucleosides, tailored for researchers, scientists, and drug development professionals.

Core Concepts of Anhydro Nucleosides

Anhydro nucleosides are classified based on the position of the ether linkage. The most common types are 2,2', 2,3', and 2,5'-anhydro nucleosides. The formation of this anhydro bridge significantly alters the stereochemistry of the sugar ring, influencing how these molecules interact with biological targets such as viral polymerases and cellular kinases. This structural rigidity can lead to improved binding affinity and specificity, making them valuable scaffolds in drug design.

Synthesis of Anhydro Nucleosides

The synthesis of anhydro nucleosides typically involves the intramolecular cyclization of a suitably protected nucleoside precursor. The choice of synthetic route depends on the desired type of anhydro linkage and the nature of the nucleobase and sugar.

Synthesis of 2,2'-Anhydro Nucleosides

A common method for the synthesis of 2,2'-anhydropyrimidine nucleosides involves the treatment of a pyrimidine ribonucleoside with a dehydrating agent. For instance, 2,2'-anhydrouridine can be synthesized from uridine. A general one-step method for the synthesis of 2,2'-anhydro-1-(3',5'-di-O-acyl- β -D-arabinofuranosyl)pyrimidines from pyrimidine ribonucleosides has been developed.^[1] Another approach involves the reaction of cytidine with 2-O-acyloxyisobutyryl chlorides to yield 2,2'-anhydro-1-(3'-O-acyl- β -D-arabinofuranosyl)cytosine hydrochlorides.^[2]

Synthesis of 2,3'-Anhydro Nucleosides

2,3'-Anhydro nucleosides are often synthesized from precursors with a good leaving group at the 3'-position. For example, 2,3'-anhydrothymidine can be prepared from thymidine. These compounds are valuable intermediates for the synthesis of other modified nucleosides.^[3]^[4]^[5]

Synthesis of 2,5'-Anhydro Nucleosides

The synthesis of 2,5'-anhydro nucleosides can be achieved through intramolecular cyclization of a 5'-activated nucleoside. These compounds have also been explored for their biological potential.

The following table summarizes key synthetic yields for various anhydro nucleosides.

Anhydro Nucleoside Derivative	Starting Material	Reagents/Conditions	Yield	Reference
2,2'-Anhydro-5-methyluridine	5-Methyluridine	Diethyl carbonate, KHCO ₃ , DMA, 110°C	84%	[1]
5'-O-(tert-Butyldimethylsilyl)-2',3'-bis-O-[(ethylthio)thiocarbonyl]-β-d-uridine	Uridine	1. TBSCl, imidazole, DMF; 2. CS ₂ , NaOH, DMF, EtBr	82%	[6]
5'-O-(tert-Butyldimethylsilyl)-2',3'-bis-O-[(ethylthio)thiocarbonyl]-β-d-5-methyluridine	5-Methyluridine	1. TBSCl, imidazole, DMF; 2. CS ₂ , NaOH, DMF, EtBr	81%	[6]
5'-O-(tert-Butyldimethylsilyl)-2',3'-bis-O-[(ethylthio)thiocarbonyl]-β-d-cytidine	Cytidine	1. TBSCl, imidazole, DMF; 2. CS ₂ , NaOH, DMF, EtBr	75%	[6]
2,2'-Anhydro-1-(3'-O-acyl-beta-d-arabinofuranosyl)cytosine hydrochlorides	Cytidine	2-O-acyloxyisobutyryl chlorides	-	[2]
2',3'-Anhydrouridine	2,2'-Anhydro-1-(β-D-	Sodium hydride, DMSO	-	[7]

arabinofuranosyl)

uracil

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of key anhydro nucleoside intermediates.

General Procedure for the Synthesis of 2,2'-Anhydro-5-methyluridine[1]

- To a solution of 5-methyluridine (0.39 mol) in anhydrous N,N-dimethylacetamide (DMA) (100 mL), add diethyl carbonate (0.55 mol) and potassium bicarbonate (2 g).
- Heat the mixture to 110°C with stirring.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 5 hours).
- Remove the DMA under reduced pressure.
- To the residue, add a mixture of ethanol and ethyl acetate (4:6, v/v) (180 mL) and stir at 70°C.
- Cool the mixture to induce precipitation, and collect the solid by filtration.
- Wash the solid with the same ethanol/ethyl acetate mixture (80 mL) at 50°C for 20 minutes, cool, and filter to obtain 2,2'-anhydro-5-methyluridine.

General Procedure for the Synthesis of 5'-O-(tert-Butyldimethylsilyl)-2',3'-bis-O-[(ethylthio)thiocarbonyl]- β -d-nucleosides[6]

- To a solution of the respective ribonucleoside in N,N-dimethylformamide (DMF), add imidazole and tert-butyldimethylsilyl chloride (TBSCl) and stir at room temperature for 12 hours.

- After completion, add carbon disulfide (CS₂) and sodium hydroxide (3 M) to the reaction mixture at 0°C and stir for 30 minutes.
- Add ethyl bromide (EtBr) and allow the reaction to proceed at room temperature for 20 minutes.
- Purify the product by column chromatography.

Biological Activities of Anhydro Nucleosides

Anhydro nucleosides have demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties. Their rigid structure often leads to selective inhibition of viral or cellular enzymes.

Antiviral Activity

Many anhydro nucleosides exhibit potent antiviral activity against a range of viruses, including hepatitis B virus (HBV) and herpes simplex virus (HSV).^{[8][9]} Their mechanism of action often involves the inhibition of viral RNA or DNA polymerases.^{[10][11][12]} After intracellular phosphorylation to the active triphosphate form, they can be incorporated into the growing viral nucleic acid chain, leading to chain termination.

Anticancer Activity

Several anhydro nucleoside derivatives have shown significant cytotoxicity against various cancer cell lines.^{[2][13]} For example, 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine (cyclo-ara-C) is a well-known anticancer agent.^{[14][15]} The mechanism of action of these compounds often involves the inhibition of DNA synthesis and the induction of apoptosis.^{[16][17][18][19]}

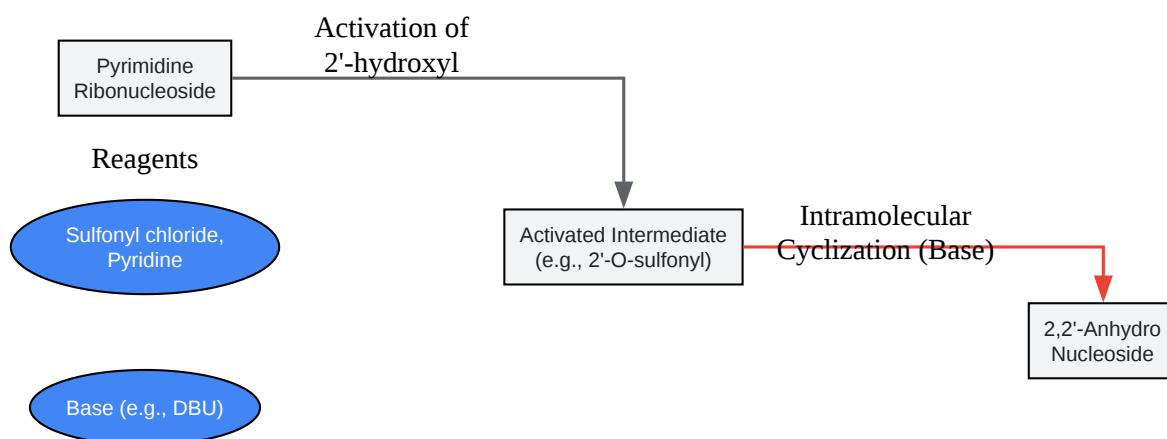
The following table summarizes the biological activity of selected anhydro nucleosides.

Compound	Biological Activity	Cell Line/Virus	IC50/EC50 (µg/mL)	Reference
2,3'-Anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracils (compounds 10, 12, 15)	Anti-HBV	Duck HBV	2.5 - 10	[8]
2,3'-Anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracils (compounds 10, 12, 15)	Anti-HBV	Human HBV (2.2.15 cells)	5 - 10	[8]
1-(3-O-mesyl-2-deoxy-β-d-lyxofuranosyl)pyrimidine nucleoside (compound 18)	Anti-HBV	Duck HBV	2.5	[8]
1-(3-O-mesyl-2-deoxy-β-d-lyxofuranosyl)pyrimidine nucleoside (compound 18)	Anti-HBV	Human HBV (2.2.15 cells)	> 10	[8]
3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine (long-chain esters)	Antileukemic	L1210 leukemia in mice	High activity	[2]

1,5-Anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol	Anti-HSV	HSV-1, HSV-2	-	[9]
1,5-Anhydro-2,3-dideoxy-2-(5-ethyluracil-1-yl)-D-arabino-hexitol	Anti-HSV	HSV-1, HSV-2	-	[9]
Clofarabine	Anticancer	Various cancer cell lines	0.028–0.29 μ M	[13]

Visualizations

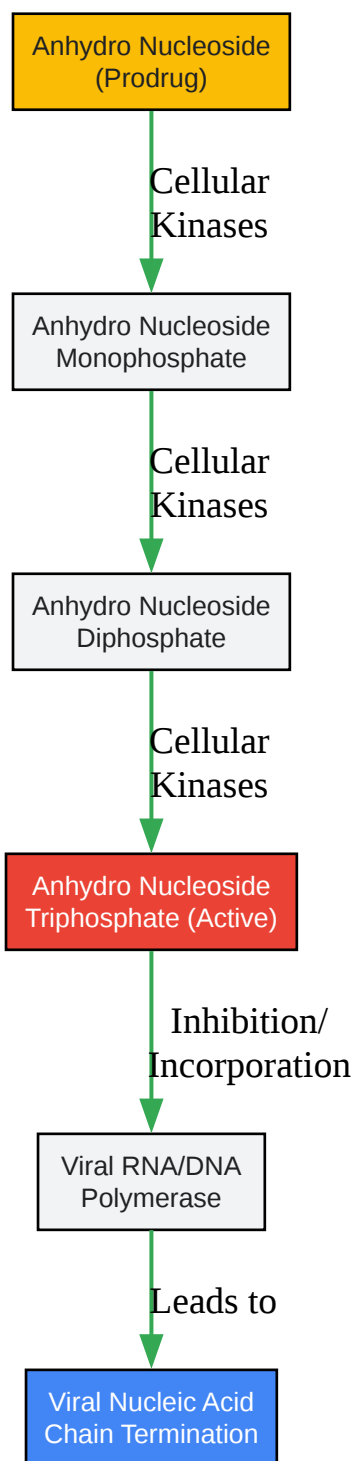
General Synthetic Pathway for 2,2'-Anhydro Pyrimidine Nucleosides



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Caption: General reaction scheme for the synthesis of 2,2'-anhydro pyrimidine nucleosides.

Mechanism of Action of Antiviral Anhydro Nucleosides

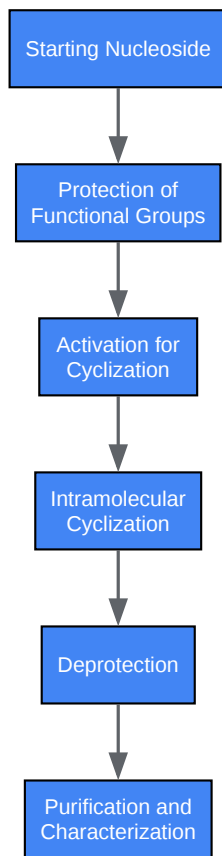


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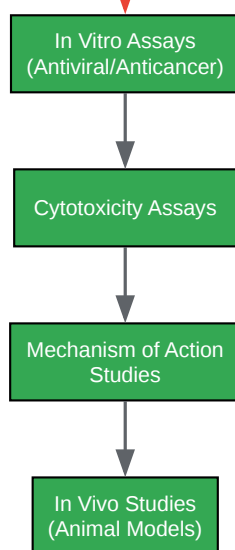
Caption: Cellular activation and mechanism of action of antiviral anhydro nucleosides.

Workflow for Synthesis and Biological Evaluation

Chemical Synthesis



Biological Evaluation

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- To cite this document: BenchChem. [literature review on anhydro nucleosides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15196092#literature-review-on-anhydro-nucleosides]

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